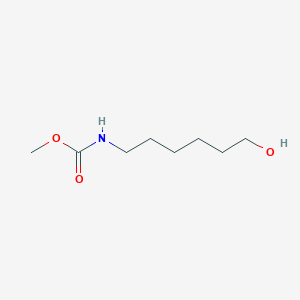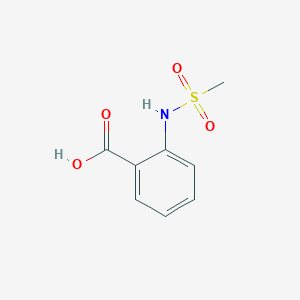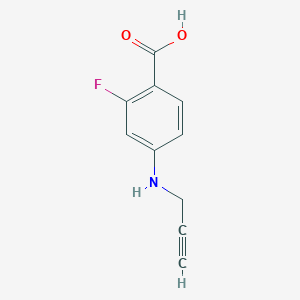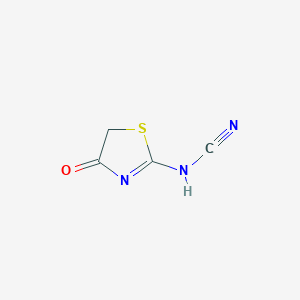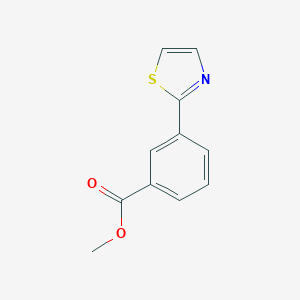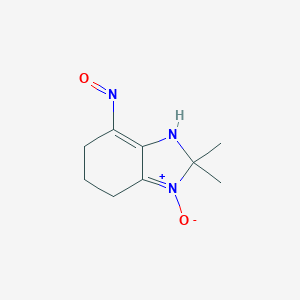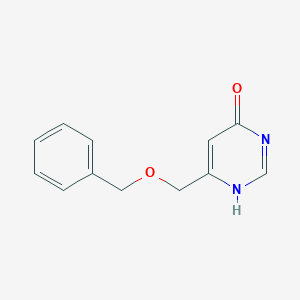
6-Benzyloxymethyl-4-hydroxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Benzyloxymethyl-4-hydroxypyrimidine (6-BOMHP) is a pyrimidine derivative that has been studied for its potential applications in scientific research. This compound has been studied for its synthesis, applications in scientific research, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. In
Applications De Recherche Scientifique
Applications pharmacologiques
Les dérivés de la pyrimidine, y compris la 6-Benzyloxymethyl-4-hydroxypyrimidine, sont largement utilisés dans les disciplines thérapeutiques en raison de leur haut degré de diversité structurale . Ils sont reconnus comme des composés précieux dans le traitement de diverses maladies .
Applications anticancéreuses
Les dérivés de la pyrimidine ont été conçus et développés pour leur activité anticancéreuse . Ils ont été utilisés dans la modulation de la leucémie myéloïde, du cancer du sein et de la fibrose pulmonaire idiopathique .
Applications antimicrobiennes
Les dérivés de la pyrimidine ont montré une activité antimicrobienne . Ils ont été utilisés dans le développement de nouveaux médicaments antimicrobiens .
Applications antifongiques
Les dérivés de la pyrimidine ont également montré une activité antifongique . Ils ont été utilisés dans le développement de nouveaux médicaments antifongiques .
Applications antiparasitaires
Les dérivés de la pyrimidine ont montré une activité antiparasitaire . Ils ont été utilisés dans le développement de nouveaux médicaments antiparasitaires .
Applications cardiovas
Orientations Futures
Analyse Biochimique
Biochemical Properties
6-Benzyloxymethyl-4-hydroxypyrimidine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and participate in nucleophilic substitution reactions. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways.
Cellular Effects
This compound has been observed to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior. Additionally, it affects metabolic pathways by interacting with key enzymes involved in cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . It also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function . The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in gene expression and metabolic pathways. Toxic or adverse effects may be observed at very high doses, indicating the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key enzymes, leading to changes in the production and utilization of metabolites. These interactions are crucial for understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cellular membranes and distributed to various cellular compartments. Its localization and accumulation within specific tissues can influence its biochemical activity and effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within subcellular structures is essential for understanding its role in cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
4-(phenylmethoxymethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-6-11(13-9-14-12)8-16-7-10-4-2-1-3-5-10/h1-6,9H,7-8H2,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUDVCRFJAGXAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=CC(=O)NC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90632617 |
Source


|
| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188177-37-9 |
Source


|
| Record name | 6-[(Benzyloxy)methyl]pyrimidin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90632617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1R,3R)-Methyl 1-(benzo[D][1,3]dioxol-5-YL)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylate hydrochloride](/img/structure/B63314.png)

![[1,2]Oxazolo[4,3-b]pyridine](/img/structure/B63319.png)
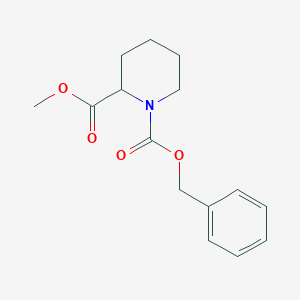
![3,6-Dioxabicyclo[3.1.0]hexan-2-one,4-butyl-4-ethoxy-,[1R-(1alpha,4alpha,5alpha)]-(9CI)](/img/structure/B63322.png)
